

Synthesis and Characterization of 4-(4-(Trifluoromethyl)phenyl)oxazole: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-(Trifluoromethyl)phenyl)oxazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and potential biological significance of the heterocyclic compound, **4-(4-(Trifluoromethyl)phenyl)oxazole**. Due to the limited availability of a comprehensive public-domain experimental record for this specific molecule, this document presents plausible and detailed synthetic methodologies based on well-established oxazole syntheses: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Furthermore, predicted characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point, are provided to guide researchers in the identification of this compound. The biological relevance is discussed in the context of the known pharmacological activities of structurally related oxazole and trifluoromethyl-containing compounds.

Introduction

Oxazole derivatives are a prominent class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The oxazole ring is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties^[1].

The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets[2][3]. The target molecule, **4-(4-(Trifluoromethyl)phenyl)oxazole** (CAS No. 1126636-40-5), combines these two important pharmacophores, making it a compound of interest for further investigation in drug discovery programs.

Synthetic Methodologies

Two primary and highly versatile methods for the synthesis of oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Both are adaptable for the preparation of **4-(4-(Trifluoromethyl)phenyl)oxazole**.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring[4][5]. For the synthesis of the target compound, the key intermediate is 2-amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one, which is then acylated and cyclized.

Experimental Protocol:

- **Step 1: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one.** 4'-(Trifluoromethyl)acetophenone is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride, or by using bromine in a solvent like methanol or acetic acid. The reaction mixture is typically heated to initiate the reaction. After completion, the reaction is worked up by washing with a sodium thiosulfate solution to remove excess bromine, followed by extraction and purification by recrystallization or column chromatography.
- **Step 2: Synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one.** The α-bromoketone from Step 1 is reacted with a source of ammonia, such as hexamethylenetetramine (Delepine reaction) followed by acidic hydrolysis, or by direct amination with ammonia. The resulting amine hydrochloride is then neutralized to afford the free amino ketone.
- **Step 3: Acylation of the Amino Ketone.** The 2-amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one is acylated using formylating agents. A common method is to use a mixture of formic acid

and acetic anhydride. The reaction is typically stirred at room temperature or with gentle heating.

- Step 4: Cyclodehydration to form **4-(4-(Trifluoromethyl)phenyl)oxazole**. The resulting 2-formamido-1-(4-(trifluoromethyl)phenyl)ethan-1-one is subjected to cyclodehydration using a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl_3) [6]. The reaction mixture is heated to effect the ring closure. The product is then isolated by pouring the reaction mixture into ice water, neutralizing, and extracting with an organic solvent. Purification is achieved by column chromatography or recrystallization.



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Caption: Robinson-Gabriel Synthesis Workflow

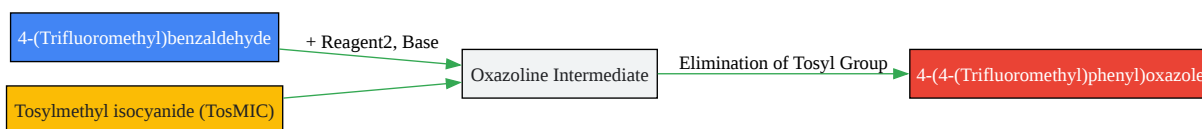
Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde [7][8]. In this case, 4-(trifluoromethyl)benzaldehyde is the starting material.

Experimental Protocol:

- Step 1: Reaction of 4-(Trifluoromethyl)benzaldehyde with TosMIC. In a round-bottom flask, 4-(trifluoromethyl)benzaldehyde and tosylmethyl isocyanide (TosMIC) are dissolved in a suitable anhydrous solvent, such as methanol or a mixture of dimethoxyethane (DME) and methanol. The flask is cooled in an ice bath.
- Step 2: Base-mediated Cyclization. A base, typically potassium carbonate, is added portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure completion. The reaction progress is monitored by thin-layer chromatography (TLC).

- Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure **4-(4-(Trifluoromethyl)phenyl)oxazole**.



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Caption: Van Leusen Oxazole Synthesis Workflow

Characterization Data (Predicted)

As no comprehensive experimental data is readily available in the public domain, the following characterization data for **4-(4-(Trifluoromethyl)phenyl)oxazole** is predicted based on spectroscopic principles and data from structurally similar compounds.

Property	Predicted Value
Molecular Formula	C ₁₀ H ₆ F ₃ NO
Molecular Weight	213.16 g/mol
Appearance	White to off-white solid
Melting Point	85-95 °C
¹ H NMR (400 MHz, CDCl ₃)	δ 8.05 (s, 1H, oxazole H-2), 7.85 (s, 1H, oxazole H-5), 7.70 (d, J = 8.4 Hz, 2H, Ar-H), 7.60 (d, J = 8.4 Hz, 2H, Ar-H) ppm.
¹³ C NMR (100 MHz, CDCl ₃)	δ 151.0 (C-2), 140.0 (C-4), 135.0 (C-5), 131.0 (q, J = 32 Hz, C-CF ₃), 129.0 (Ar-C), 126.0 (q, J = 4 Hz, Ar-C), 124.0 (q, J = 272 Hz, CF ₃), 123.0 (Ar-C) ppm.
¹⁹ F NMR (376 MHz, CDCl ₃)	δ -62.5 (s, 3F) ppm.
Mass Spectrometry (EI)	m/z (%): 213 (M ⁺ , 100), 185 ([M-CO] ⁺), 144 ([M-CF ₃] ⁺).
FT-IR (KBr)	ν 3140 (C-H, oxazole), 3080 (C-H, aromatic), 1610, 1580, 1510 (C=C, C=N), 1325 (C-F), 1160, 1120, 1070 (C-O-C, CF ₃) cm ⁻¹ .

Biological and Pharmacological Relevance

While specific biological studies on **4-(4-(Trifluoromethyl)phenyl)oxazole** are not extensively reported in the literature, the structural motifs present suggest potential pharmacological activities.

- **General Activities of Oxazoles:** The oxazole nucleus is a versatile scaffold known for a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties[1].
- **Role of the Trifluoromethyl Group:** The trifluoromethyl group is a key feature in many modern pharmaceuticals. It can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins[2][3].

- Structurally Related Compounds:
 - Anti-inflammatory Activity: Many aryl-substituted oxazoles have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).
 - Anticancer Activity: Aryloxazole derivatives have been synthesized and evaluated as antimitotic and vascular-disrupting agents for cancer therapy.
 - Antibacterial Activity: Pyrazole derivatives containing the 4-(trifluoromethyl)phenyl group have shown potent activity against Gram-positive bacteria, including resistant strains[4]. While a different heterocycle, this highlights the potential of the trifluoromethylphenyl moiety in antimicrobial drug design.
 - S1P1 Receptor Agonism: Oxazole derivatives have been discovered as potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonists, which have applications in autoimmune diseases[6].

Given these precedents, **4-(4-(Trifluoromethyl)phenyl)oxazole** represents a promising scaffold for the development of novel therapeutic agents. Further screening in various biological assays is warranted to elucidate its specific pharmacological profile.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of **4-(4-(Trifluoromethyl)phenyl)oxazole**. While a dedicated experimental publication for this specific molecule is not readily available, this guide offers detailed and plausible synthetic routes based on the robust and well-established Robinson-Gabriel and Van Leusen oxazole syntheses. The predicted characterization data serves as a valuable reference for researchers aiming to synthesize and identify this compound. The discussion on the biological relevance, based on the activities of structurally related compounds, underscores the potential of **4-(4-(Trifluoromethyl)phenyl)oxazole** as a scaffold for future drug discovery efforts. This guide is intended to be a foundational resource for scientists and researchers in the fields of medicinal chemistry and drug development.

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